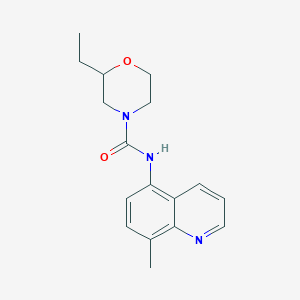
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide, also known as EMD 1214063, is a chemical compound that has gained significant attention in scientific research due to its potential application in cancer treatment.
Wirkmechanismus
The mechanism of action of 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 is not fully understood. However, it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins. By inhibiting HSP90, 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 destabilizes these oncogenic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 has been shown to induce apoptosis in cancer cells, while sparing normal cells. It has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 is its high purity and simple synthesis method, which allows for easy and reproducible experiments. Additionally, its specificity for cancer cells and minimal toxicity in normal cells make it a promising candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which hinders its development as a therapeutic agent.
Zukünftige Richtungen
Future research on 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 should focus on further elucidating its mechanism of action and identifying potential drug targets. Additionally, studies on its efficacy and safety in animal models and clinical trials are needed to determine its potential as a cancer treatment. Furthermore, the development of analogs and derivatives of 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 may lead to the discovery of more potent and selective HSP90 inhibitors for cancer therapy.
Synthesemethoden
The synthesis of 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 involves the reaction of 2-ethylmorpholine-4-carboxylic acid with 8-methylquinoline-5-carboxylic acid in the presence of a coupling agent and a base. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The process is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 has been found to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells.
Eigenschaften
IUPAC Name |
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-13-11-20(9-10-22-13)17(21)19-15-7-6-12(2)16-14(15)5-4-8-18-16/h4-8,13H,3,9-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVWMQNLOQYVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=C3C=CC=NC3=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7526331.png)


![4-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]piperazin-2-one](/img/structure/B7526346.png)

![N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7526350.png)
![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)